An In-depth Technical Guide to 1,1-Diphenylethane
An In-depth Technical Guide to 1,1-Diphenylethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1-Diphenylethane, including its chemical identity, physicochemical properties, synthesis protocols, and applications.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (1-phenylethyl)benzene[1][2] |
| CAS Number | 612-00-0[1][3] |
| Molecular Formula | C₁₄H₁₄[1] |
| Molecular Weight | 182.26 g/mol [1] |
| Synonyms | 1-phenylethylbenzene, (Phenylethyl)benzene, as-Diphenylethane[1][4] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 1,1-Diphenylethane.
| Property | Value | Reference |
| Physical State | Colorless liquid | [3][4] |
| Odor | Aromatic | [3][4] |
| Melting Point | -17.9 °C | [5] |
| Boiling Point | 272.6 °C | [5] |
| Density | 0.9997 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.560 | [5] |
| Flash Point | 109.6 ± 9.7 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents.[3][4] | |
| Vapor Pressure | 0.01 mmHg | [5] |
Synthesis of 1,1-Diphenylethane
1,1-Diphenylethane can be synthesized through various methods. A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of benzene (B151609) with styrene (B11656). An alternative, high-yield method is the reaction of benzene with 1,1-dichloroethane (B41102) using an ionic liquid as a catalyst.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
This protocol is adapted from the Friedel-Crafts reaction of styrene with benzene.
Materials:
-
Benzene
-
Styrene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of benzene and anhydrous aluminum chloride is prepared.
-
Styrene is added dropwise to the stirred mixture at a controlled temperature to initiate the alkylation reaction.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the slow addition of water, followed by dilute hydrochloric acid.
-
The organic layer is separated, washed with sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.
-
The excess benzene is removed by distillation.
-
The resulting crude 1,1-diphenylethane is purified by vacuum distillation.
Experimental Protocol: Synthesis using an Ionic Liquid Catalyst
This method offers a more environmentally friendly approach with high yields.[6]
Materials:
-
Benzene
-
1,1-Dichloroethane
-
Ionic Liquid Catalyst (e.g., pyridinium (B92312) halide, imidazolium (B1220033) halide)[6]
-
Reaction vessel with temperature control
Procedure:
-
The ionic liquid catalyst is mixed with benzene in the reaction vessel.[6]
-
1,1-Dichloroethane is added dropwise to the mixture over 2-4 hours at a temperature between 0-80 °C.[6]
-
The reaction is continued for an additional 1-2 hours after the completion of the addition.[6]
-
The reaction mixture is allowed to cool to room temperature, leading to phase separation.[6]
-
The upper organic phase containing the product is separated.[6]
-
The organic phase is washed, neutralized with an alkali solution, and then excess benzene is recovered by distillation.[6]
-
The final product, 1,1-diphenylethane, is obtained by rectification.[6]
Applications
1,1-Diphenylethane has applications in various industrial and research fields:
-
Heat Transfer Fluid: Due to its thermal stability, it is used as a heat transfer fluid in closed systems.[7]
-
Functional Fluid: It also serves as a functional fluid in other applications.[7]
-
Dielectric Fluid: Its dielectric properties make it suitable for use in electrical applications.[7]
-
Organic Synthesis: It is utilized as a solvent and a starting material in various organic reactions.[3][4]
-
Reference Standard: In the field of drug development and analytical chemistry, it is used as a reference standard for analytical method development and validation.[8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1,1-Diphenylethane via the ionic liquid-catalyzed reaction between benzene and 1,1-dichloroethane.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. CAS 612-00-0: 1,1-Diphenylethane | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. CN105418348A - Preparation method of 1,1-diphenyl ethane - Google Patents [patents.google.com]
- 7. nctius.com [nctius.com]
- 8. 1,1-Diphenylethane - CAS - 612-00-0 | Axios Research [axios-research.com]
